molecular formula C25H15Br B2769024 3-Bromo-9,9'-spirobi[fluorene] CAS No. 1361227-58-8

3-Bromo-9,9'-spirobi[fluorene]

Cat. No.: B2769024
CAS No.: 1361227-58-8
M. Wt: 395.299
InChI Key: UIUSRIQSFHZPSQ-UHFFFAOYSA-N
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Description

3-Bromo-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C25H15Br. It is a derivative of spirobifluorene, characterized by the presence of a bromine atom at the 3-position of the fluorene moiety. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. One common method is the reaction of 9,9’-spirobi[fluorene] with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The bromination occurs selectively at the 3-position of the fluorene moiety, yielding 3-Bromo-9,9’-spirobi[fluorene].

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-9,9’-spirobi[fluorene] can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a solvent recovery system can also help in reducing waste and improving the overall yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

    Oxidation Reactions: The fluorene moiety can be oxidized to form fluorenone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 3-substituted spirobi[fluorene] derivatives.

    Coupling: Formation of biaryl compounds with extended π-conjugation.

    Oxidation: Formation of 3-bromo-9,9’-spirobi[fluorenone].

Scientific Research Applications

3-Bromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Photovoltaics: Incorporated into the active layers of organic solar cells to improve charge transport properties.

    Materials Science: Employed in the design of new materials with unique optical and electronic properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-9,9’-spirobi[fluorene] in organic electronics involves its ability to facilitate charge transport and light emission. The spirobifluorene core provides a rigid and planar structure that enhances π-π stacking interactions, leading to improved charge mobility. The bromine atom at the 3-position can participate in halogen bonding, further stabilizing the molecular structure and enhancing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobifluorene: The parent compound without the bromine substitution.

    2-Bromo-9,9’-spirobi[fluorene]: A regioisomer with the bromine atom at the 2-position.

    6-Bromo-9,9’-spirobi[fluorene]: Another regioisomer with the bromine atom at the 6-position.

Uniqueness

3-Bromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atom, which influences its reactivity and electronic properties. The 3-position bromination allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, its structural rigidity and electronic characteristics make it a valuable component in the development of advanced materials for organic electronics and photovoltaics.

Properties

IUPAC Name

3-bromo-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Br/c26-16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUSRIQSFHZPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361227-58-8
Record name 3-bromo-9,9'-spirobi[fluorene]
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